2-Methyl-5-(4-nitrophenyl)-1,3-oxazole
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Overview
Description
2-Methyl-5-(4-nitrophenyl)-1,3-oxazole is a heterocyclic aromatic compound that contains an oxazole ring substituted with a methyl group at the 2-position and a nitrophenyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(4-nitrophenyl)-1,3-oxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-nitrobenzoyl chloride with 2-amino-2-methylpropanenitrile in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-(4-nitrophenyl)-1,3-oxazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The oxazole ring can be hydrogenated under specific conditions to yield the corresponding saturated compound.
Common Reagents and Conditions
Oxidation: Hydrogen gas and a palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents such as bromine or chlorine.
Major Products Formed
Oxidation: 2-Methyl-5-(4-aminophenyl)-1,3-oxazole.
Reduction: 2-Methyl-5-(4-nitrophenyl)-1,3-dihydrooxazole.
Substitution: Various halogenated derivatives depending on the substituent introduced.
Scientific Research Applications
2-Methyl-5-(4-nitrophenyl)-1,3-oxazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-Methyl-5-(4-nitrophenyl)-1,3-oxazole depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-5-(4-aminophenyl)-1,3-oxazole: Similar structure but with an amino group instead of a nitro group.
2-Methyl-5-(4-chlorophenyl)-1,3-oxazole: Contains a chlorine substituent instead of a nitro group.
2-Methyl-5-(4-bromophenyl)-1,3-oxazole: Contains a bromine substituent instead of a nitro group.
Uniqueness
2-Methyl-5-(4-nitrophenyl)-1,3-oxazole is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. The nitro group can participate in various chemical transformations, making this compound a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
2-methyl-5-(4-nitrophenyl)-1,3-oxazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-7-11-6-10(15-7)8-2-4-9(5-3-8)12(13)14/h2-6H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGVYXYUOGFKYDQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(O1)C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40289933 |
Source
|
Record name | 2-methyl-5-(4-nitrophenyl)-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40289933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31699-02-2 |
Source
|
Record name | NSC65663 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65663 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-methyl-5-(4-nitrophenyl)-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40289933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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